molecular formula C10H14N2O2 B3257626 Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate CAS No. 292600-24-9

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate

Cat. No.: B3257626
CAS No.: 292600-24-9
M. Wt: 194.23 g/mol
InChI Key: YCNOVURDEVNELD-UHFFFAOYSA-N
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Description

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an amino group at the 5-position and a methyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-aminopyridine and 2-methylpropanoic acid.

    Esterification: The 2-methylpropanoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-methylpropanoate.

    Nucleophilic Substitution: The 5-aminopyridine undergoes nucleophilic substitution with methyl 2-methylpropanoate in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-nitropyridin-2-yl)-2-methylpropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(4-aminopyridin-2-yl)-2-methylpropanoate: Similar structure but with the amino group at the 4-position instead of the 5-position.

Uniqueness

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate is unique due to the specific positioning of the amino and ester groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,9(13)14-3)8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNOVURDEVNELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
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Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
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Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
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Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
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Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate
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Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate

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